molecular formula C17H19N7O2 B6533884 benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate CAS No. 1058497-35-0

benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate

Cat. No.: B6533884
CAS No.: 1058497-35-0
M. Wt: 353.4 g/mol
InChI Key: DRQQGTYHWJCLHM-UHFFFAOYSA-N
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Description

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine-carboxylate moiety. This structure is critical for its biochemical interactions, particularly in targeting enzymes like NADPH oxidase (Nox) and kinases. The compound is synthesized via multi-step reactions, often starting from benzyl chloride derivatives and involving azide-alkyne cycloaddition, acylation, and piperazine coupling (e.g., tert-butyl 4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a key intermediate with a 66.7% yield and distinct NMR profiles) . Its benzyl and piperazine groups enhance solubility and receptor binding, making it a candidate for therapeutic and research applications .

Properties

IUPAC Name

benzyl 4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-15-14(20-21-22)16(19-12-18-15)23-7-9-24(10-8-23)17(25)26-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQGTYHWJCLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N6O\text{C}_{16}\text{H}_{20}\text{N}_{6}\text{O}

This molecular formula indicates the presence of several functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of various kinases involved in cancer progression. A notable example is PF-04217903, which demonstrated potent inhibition against c-Met kinases at very low concentrations (IC50 = 0.005 µM) and has been evaluated in clinical trials for non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

Compounds containing the triazolo[4,5-d]pyrimidine moiety have been reported to possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, certain derivatives have been effective against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use as therapeutic agents in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazolopyrimidine scaffold is known for its role in modulating enzyme activities and influencing signaling pathways critical for cell proliferation and survival.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
PF-04217903AnticancerPotent c-Met kinase inhibitor with IC50 = 0.005 µM
Various TriazolopyrimidinesAntimicrobialEffective against S. aureus and B. subtilis
FAAH InhibitorsPain ReliefIncreased levels of endocannabinoids in rat models

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is part of a class of compounds known as triazolo-pyrimidines. These compounds have shown promise in various therapeutic areas:

Anticancer Activity

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine have been tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. Results from these studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cellular membranes .

Central Nervous System Disorders

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine derivatives have been investigated for their potential use in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds suggests they may act as effective anxiolytics or antidepressants .

Pain Management

Some studies have suggested that triazolo-pyrimidine derivatives can be beneficial in pain management. They may act as analgesics by modulating pain pathways and reducing inflammation . This application is particularly relevant for chronic pain conditions.

Synthesis and Derivatives

The synthesis of benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves several steps that include the formation of the triazole ring and subsequent modifications to enhance biological activity. Various derivatives have been synthesized to improve potency and selectivity against specific targets.

Compound NameStructureActivity
Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazineStructureAnticancer
4-{(Substituted Phenyl) Triazolo-Pyrimidines}StructureAntimicrobial

Case Study 1: Anticancer Effects

In a study published in the Egyptian Journal of Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that certain modifications to the benzyl group significantly enhanced cytotoxicity .

Case Study 2: Neuropharmacological Effects

Another study explored the effects of triazolo-pyrimidine derivatives on anxiety models in rodents. The data suggested that these compounds could reduce anxiety-like behaviors significantly compared to control groups .

Comparison with Similar Compounds

Structural Analogues and Derivatives

RG7774
  • Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
  • Key Features : Incorporates a pyrrolidin-3-ol group and tert-butyl substituent.
  • Synthesis : 8-step process starting from benzyl chloride, with azide intermediates and high-yield cycloaddition (95% for triazole formation) .
  • Application: Targets adenosine receptors; the hydroxyl group in pyrrolidine enhances hydrogen bonding compared to the carboxylate in the parent compound .
VAS2870
  • Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
  • Key Features : Replaces piperazine with a benzoxazole-sulfide group.
  • Activity: Potent NADPH oxidase inhibitor (IC₅₀ ~40 μM) with higher selectivity for Nox isoforms than the parent compound .
  • Limitations : Lower solubility due to the hydrophobic benzoxazole moiety .
Pyrazolo-Triazolo-Pyrimidine Derivatives
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine.
  • Key Features : Pyrazole ring fused to triazolopyrimidine; lacks piperazine.
  • Activity : Exhibits isomerization-dependent kinase inhibition, unlike the stable piperazine-carboxylate derivative .
Tert-Butyl 4-(3-Benzyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate
  • Structure : Direct precursor to the target compound.
  • Key Features : tert-Butyl group instead of benzyl carboxylate.
  • Synthesis : Higher yield (66.7%) and simpler purification (toluene recrystallization) compared to the benzyl derivative .

Key Research Findings

Synthetic Flexibility : The piperazine-carboxylate group in the target compound allows modular derivatization (e.g., coupling with amines or thiols), enabling optimization for specific targets .

NADPH Oxidase Inhibition: While VAS2870 is a benchmark Nox inhibitor, the target compound’s piperazine group may improve water solubility, addressing a key limitation of VAS2870 .

Receptor Selectivity: RG7774’s tetrazole-methyl group enhances adenosine receptor affinity, whereas the target compound’s benzyl-carboxylate favors kinase interactions .

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